Ethyl 5-Methyl-3-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate Ethyl 5-Methyl-3-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18330231
InChI: InChI=1S/C14H12F3NO3/c1-3-20-13(19)11-8(2)21-18-12(11)9-4-6-10(7-5-9)14(15,16)17/h4-7H,3H2,1-2H3
SMILES:
Molecular Formula: C14H12F3NO3
Molecular Weight: 299.24 g/mol

Ethyl 5-Methyl-3-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate

CAS No.:

Cat. No.: VC18330231

Molecular Formula: C14H12F3NO3

Molecular Weight: 299.24 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-Methyl-3-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate -

Specification

Molecular Formula C14H12F3NO3
Molecular Weight 299.24 g/mol
IUPAC Name ethyl 5-methyl-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylate
Standard InChI InChI=1S/C14H12F3NO3/c1-3-20-13(19)11-8(2)21-18-12(11)9-4-6-10(7-5-9)14(15,16)17/h4-7H,3H2,1-2H3
Standard InChI Key DTVOAKINPLEFCG-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(ON=C1C2=CC=C(C=C2)C(F)(F)F)C

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s structure is defined by:

  • Isoxazole core: A five-membered ring with nitrogen at position 1 and oxygen at position 2.

  • Substituents:

    • Methyl group at position 5.

    • 4-(Trifluoromethyl)phenyl group at position 3.

    • Ethyl ester at position 4.

The trifluoromethyl group (-CF₃) is a strong electron-withdrawing moiety, influencing the compound’s electronic properties and reactivity .

Table 1: Key Structural and Physical Properties

PropertyValueSource
Molecular FormulaC₁₄H₁₂F₃NO₃
Molecular Weight299.24 g/mol
Boiling PointNot reported
Melting PointNot reported
SolubilityLikely soluble in organic solvents
LogP (Partition Coefficient)~3.5 (estimated)

Synthesis and Reactivity

Synthetic Routes

The synthesis of ethyl 5-methyl-3-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate typically involves cyclocondensation or metal-free strategies:

  • Cyclocondensation of Propargyl Halides:
    Propargyl halides react with nitrile oxides to form the isoxazole ring. For example, ethyl 3-(4-(trifluoromethyl)phenyl)-5-methylisoxazole-4-carboxylate can be synthesized via a (3+2) cycloaddition between a propargyl ester and a nitrile oxide generated in situ .

  • Metal-Free Approaches:
    Eco-friendly methods avoid transition metals. One route uses hydroxylamine hydrochloride and ethyl acetoacetate derivatives, followed by trifluoromethylation at the phenyl ring .

Key Reaction Steps:

  • Step 1: Formation of the isoxazole core via cyclization.

  • Step 2: Introduction of the trifluoromethyl group using CF₃ sources (e.g., TMSCF₃) .

  • Step 3: Esterification to attach the ethyl group .

Reactivity

  • Ester Hydrolysis: The ethyl ester can be hydrolyzed to the carboxylic acid under basic conditions.

  • Electrophilic Substitution: The trifluoromethylphenyl group directs electrophiles to the meta position due to its electron-withdrawing nature.

  • Nucleophilic Attack: The isoxazole ring’s nitrogen can participate in hydrogen bonding, influencing biological activity .

Applications in Pharmaceutical Research

Drug Discovery

Isoxazole derivatives are prevalent in FDA-approved drugs (e.g., valdecoxib). Ethyl 5-methyl-3-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate is investigated for:

  • Anti-inflammatory Activity: Analogues inhibit cyclooxygenase-2 (COX-2) .

  • Anticancer Potential: Isoxazoles interfere with kinase signaling pathways .

  • Antimicrobial Properties: The trifluoromethyl group enhances membrane permeability.

Table 2: Comparison with Related Isoxazole Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key SubstituentsBioactivity
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylateC₁₃H₁₃NO₃231.25Phenyl, methylAnti-inflammatory
Methyl 3-methyl-5-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylateC₁₃H₁₀F₃NO₃285.22Trifluoromethylphenyl, methylKinase inhibition
Leflunomide (Drug)C₁₂H₉F₃N₂O₂270.21TrifluoromethylphenylImmunosuppressant

Future Directions and Challenges

Optimization Strategies

  • Bioavailability Enhancement: Modifying the ester group to improve solubility (e.g., replacing ethyl with polyethylene glycol chains) .

  • Targeted Delivery: Conjugating the compound with nanoparticles for site-specific action .

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